
An In-depth Technical Guide to 3-Ethyl-2,3-
dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Ethyl-2,3-dimethylpentane

Cat. No.: B092108 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
3-Ethyl-2,3-dimethylpentane is a saturated, branched-chain alkane. As a member of the

hydrocarbon family, it is a non-polar organic compound. Its systematic IUPAC name precisely

describes its molecular architecture, which is fundamental to understanding its chemical and

physical behavior. This document provides a comprehensive overview of its structural formula,

physicochemical properties, and relevant technical data. While not biologically active in the

typical sense for drug development, it can serve as a reference compound, a non-polar solvent

in specific applications, or a component in fuel mixtures.

Molecular Structure and Nomenclature
The IUPAC name "3-Ethyl-2,3-dimethylpentane" systematically deconstructs the molecule's

structure.[1] The parent chain is "pentane," indicating a continuous chain of five carbon atoms.

[2][3] The substituents are identified by the prefixes:

"3-Ethyl": An ethyl group (-CH₂CH₃) is attached to the third carbon atom of the pentane

backbone.

"2,3-dimethyl": Two methyl groups (-CH₃) are attached, one to the second carbon and one to

the third carbon of the main chain.
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The structure is built by first drawing the five-carbon backbone, numbering it, and then

attaching the specified alkyl groups to the corresponding carbon atoms. Finally, hydrogen

atoms are added to ensure each carbon atom has four single bonds.

A two-dimensional representation of this structure is provided below.

Caption: 2D Structural Formula of 3-Ethyl-2,3-dimethylpentane.

Physicochemical and Identification Data
The key identifiers and properties of 3-Ethyl-2,3-dimethylpentane are summarized below.

This data is critical for its identification in experimental settings and for predicting its behavior in

various chemical systems.

Property Value Reference

Molecular Formula C₉H₂₀ [4][5][6][7][8]

Molecular Weight 128.26 g/mol [4][5][8]

CAS Registry Number 16747-33-4 [5][6][7]

IUPAC Name 3-ethyl-2,3-dimethylpentane [8]

Canonical SMILES CCC(C)(CC)C(C)C [4][7]

InChIKey
MMASVVOQIKCFJZ-

UHFFFAOYSA-N
[4][5][6]

Appearance Colorless liquid (presumed) [9]

Density 0.722 g/cm³ (value may vary) [7]

Boiling Point 143.5 °C at 760 mmHg [7]

Melting Point -99.48 °C [7]

Flash Point 30.7 °C [7]

Vapor Pressure 6.68 mmHg at 25°C [7]

Refractive Index 1.4221 [7]

XLogP3 4.4 [7][8]
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Experimental Protocols
As a simple alkane, 3-Ethyl-2,3-dimethylpentane does not participate in biological signaling

pathways. Its analysis and characterization rely on standard analytical chemistry techniques.

Specific experimental protocols are often proprietary or method-dependent; however, a general

workflow for the analysis of such a compound in a mixture is outlined below.
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Sample Preparation
(e.g., dilution in hexane)
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(based on volatility)
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Caption: Generalized workflow for the identification of a volatile compound.
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Methodology:

Sample Preparation: A sample containing the analyte is diluted in a volatile solvent (e.g.,

hexane). A known concentration of an internal standard may be added for quantification.

Gas Chromatography (GC): The prepared sample is injected into the GC system. The high

temperature of the injection port vaporizes the sample. An inert carrier gas (e.g., helium)

transports the vaporized sample through a capillary column. Separation occurs based on the

differential partitioning of compounds between the stationary phase of the column and the

mobile gas phase. Compounds with higher volatility and lower affinity for the stationary

phase elute faster.

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS

detector.[6]

Ionization: The molecules are bombarded with high-energy electrons (typically 70 eV in

Electron Ionization), causing them to fragment into characteristic, charged ions.

Mass Analysis: A mass analyzer (e.g., a quadrupole) separates these fragments based on

their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the separated ions, generating a signal

proportional to their abundance.

Data Analysis: The output consists of a chromatogram (signal intensity vs. retention time)

and a mass spectrum for each peak. The mass spectrum is a unique fragmentation pattern

that serves as a molecular fingerprint.

Identification: The experimental mass spectrum is compared against a reference library, such

as the NIST Mass Spectral Library, to confirm the identity of 3-Ethyl-2,3-dimethylpentane.

[5]

Conclusion
3-Ethyl-2,3-dimethylpentane is a structurally defined, non-polar alkane with well-

characterized physicochemical properties. While lacking direct pharmacological activity, its

utility in research and industry lies in its properties as a solvent, a component of fuel, or as a
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standard for analytical techniques like GC-MS. The data and methodologies presented in this

guide provide a foundational understanding for professionals working with this and similar

aliphatic hydrocarbons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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